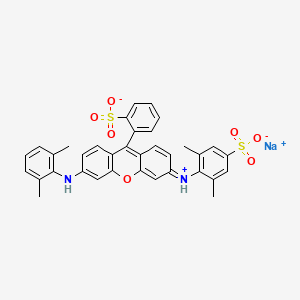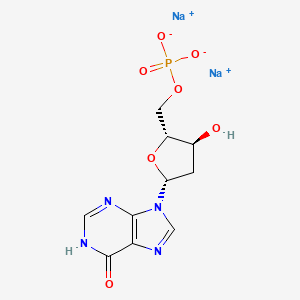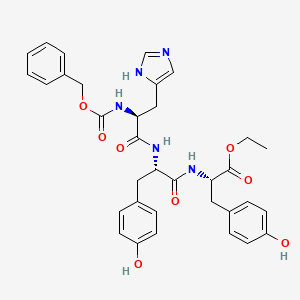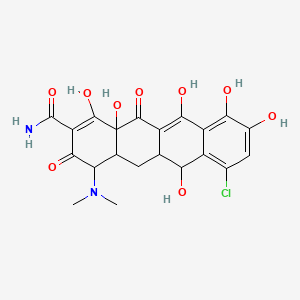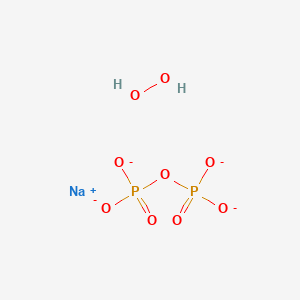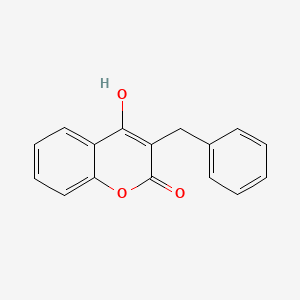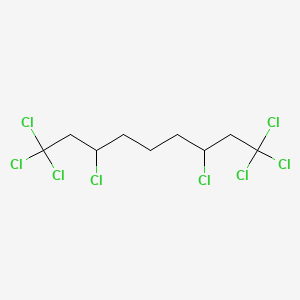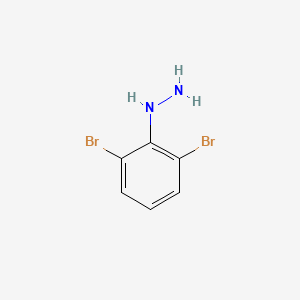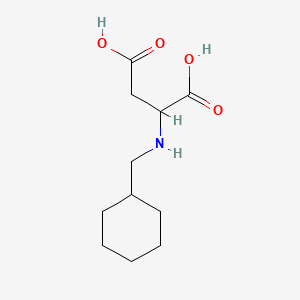
BROMURE DE TERBIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium bromide, also known as terbium(III) bromide, is a crystalline chemical compound with the formula TbBr₃. It is a white powder that is soluble in water and has a molar mass of 398.637 g/mol. Terbium bromide is part of the lanthanide series and is used in various scientific and industrial applications due to its unique properties .
Applications De Recherche Scientifique
Terbium bromide has several applications in scientific research:
Mécanisme D'action
- The compound’s primary targets are related to MSC differentiation, specifically osteogenic (bone-forming) and adipogenic (fat-forming) pathways .
- Inhibition of adipogenic differentiation occurs concurrently, leading to a balance favoring bone formation .
- The M3 receptor in the smooth muscle of the lungs is inhibited by terbium, resulting in bronchodilation .
- Its absorption, distribution, metabolism, and excretion (ADME) properties impact its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
It has been found that Terbium promotes adhesion and osteogenic differentiation of mesenchymal stem cells via activation of the Smad-dependent TGF-β/BMP signaling pathway .
Cellular Effects
Terbium Bromide can suppress bacterial growth while enhancing spore tolerance to wet heat . It also promotes the osteogenic differentiation of mesenchymal stem cells in a time-dependent manner and conversely inhibits the adipogenic differentiation of these cells .
Molecular Mechanism
The molecular mechanism of Terbium Bromide involves the interaction between the transforming growth factor β/bone morphogenetic protein and peroxisome-proliferator-activated receptor γ (PPARγ) signaling pathways . This results in upregulation of the osteogenic master transcription factors and downregulation of the adipogenic master transcription factors .
Temporal Effects in Laboratory Settings
It has been suggested that Terbium Bromide may have long-term effects on cellular function .
Dosage Effects in Animal Models
Therapy experiments with Terbium Bromide in tumor-bearing nude mice have shown marked delay in tumor growth or even complete remission .
Metabolic Pathways
It has been suggested that Terbium Bromide may interact with the transforming growth factor β/bone morphogenetic protein signaling pathway .
Subcellular Localization
Terbium Bromide has been applied with somatostatin receptor (SSTR) agonists that localize in the cytoplasm and cellular nucleus, or with a SSTR antagonist that localizes at the cell membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terbium bromide can be synthesized by heating terbium metal or terbium(III) oxide with ammonium bromide. The reaction is as follows:
Tb2O3+6NH4Br→2TbBr3+6NH3+3H2O
A solution of terbium(III) bromide can crystallize as a hexahydrate. When heating the hexahydrate, it will dehydrate and produce some terbium oxybromide (TbOBr) .
Industrial Production Methods: In industrial settings, terbium bromide is often produced by reacting terbium metal with bromine gas. The reaction is carried out in a controlled environment to ensure the purity of the product .
Types of Reactions:
Oxidation: Terbium bromide can undergo oxidation reactions, forming terbium oxide (Tb₄O₇) when exposed to air.
Reduction: It can be reduced back to terbium metal under specific conditions.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: High-temperature reduction using hydrogen gas.
Substitution: Reaction with halogen gases like chlorine or iodine.
Major Products Formed:
Oxidation: Terbium oxide (Tb₄O₇)
Reduction: Terbium metal (Tb)
Substitution: Terbium chloride (TbCl₃), Terbium iodide (TbI₃).
Comparaison Avec Des Composés Similaires
- Terbium Chloride (TbCl₃)
- Terbium Iodide (TbI₃)
- Terbium Fluoride (TbF₃)
Comparison:
- Solubility: Terbium bromide is more soluble in water compared to terbium fluoride.
- Reactivity: Terbium bromide reacts similarly to terbium chloride and terbium iodide with halogens to form corresponding terbium halides .
- Applications: While terbium chloride and terbium iodide are also used in doping studies and fluorescence analysis, terbium bromide is preferred for its higher solubility and ease of handling .
Terbium bromide stands out due to its unique combination of solubility, reactivity, and application potential, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
15162-98-8 |
|---|---|
Formule moléculaire |
Br3H2OTb |
Poids moléculaire |
416.652 |
Nom IUPAC |
terbium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 |
Clé InChI |
WQJPEPDSFBGXRP-UHFFFAOYSA-K |
SMILES |
O.[Br-].[Br-].[Br-].[Tb+3] |
Origine du produit |
United States |
Q1: What happens when terbium bromide is encapsulated within single-walled carbon nanotubes (SWCNTs)?
A1: Encapsulating terbium bromide within SWCNTs leads to fascinating structural changes and electronic interactions. Research using high-resolution transmission electron microscopy (HRTEM) and high-angle annular dark-field scanning transmission electron microscopy (HAADF STEM) has revealed that the stoichiometry of terbium bromide (TbBrx) changes depending on the diameter of the SWCNT. []
Q2: What analytical techniques are used to study the properties of terbium bromide inside SWCNTs?
A2: Researchers utilize a combination of advanced techniques to characterize the structural and electronic properties of terbium bromide encapsulated in SWCNTs. These include:
- Microscopy: HRTEM and HAADF STEM provide high-resolution imaging to reveal the crystal structure and morphology of terbium bromide within the SWCNTs. []
- Spectroscopy: Raman spectroscopy and optical absorption spectroscopy are employed to investigate the electronic properties of the hybrid material, revealing the doping effect of terbium bromide on the SWCNTs. [, ]
- Elemental Analysis: Local energy-dispersive X-ray spectroscopy (EDX) and elemental mapping provide insights into the elemental composition and stoichiometry of the encapsulated terbium bromide, confirming the loss of bromine atoms. []
Q3: Besides encapsulation in SWCNTs, are there other interesting structural aspects of terbium bromide?
A3: Yes, studies on lanthanoid bromide compounds have revealed the existence of metal-rich structures. One example is terbium bromide (Tb5Br8), showcasing a distinct stoichiometry with a higher metal-to-halogen ratio compared to the more common TbBr3. [] This highlights the diverse structural chemistry of terbium bromide and its potential for forming unique compounds.
Q4: Beyond its interactions with carbon nanotubes, are there other areas of research involving terbium bromide?
A4: While research on terbium bromide encapsulated in SWCNTs provides valuable insights into its structural and electronic properties, other studies explore different aspects:
- Ion Migration: Research on countercurrent electrolytic separation investigated the ion migration behavior of terbium bromide in solution. Interestingly, this study showed that despite its higher atomic weight, dysprosium (Dy) migrated faster than terbium (Tb), a phenomenon attributed to a combination of size and mass effects. [] This finding highlights the complex factors influencing ion mobility in solution.
- Magnetic Ordering: Investigations into the electrical resistivity and magnetic ordering of gadolinium and terbium bromide deuterides (LnBrDx) provide insights into the magnetic properties of these compounds. [, , ] These studies explore how variations in deuterium content (x) influence the magnetic behavior of the materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


